Molecular Size and Drug-Likeness Profile: Imidazole Derivative 861138-41-2 vs. Benzimidazole Analog 539806-62-7
The target compound (CAS 861138-41-2) has a molecular weight of 302.33 g/mol, which is 36.07 g/mol lighter than the corresponding benzimidazole analog (CAS 539806-62-7; MW = 338.4 g/mol) . The lower MW is driven by the absence of the fused benzene ring present in benzimidazole; this results in a smaller topological polar surface area (tPSA ~99 Ų vs. ~110 Ų for the benzimidazole) and a lower cLogP (predicted ~1.56 vs. ~2.1) [1]. These differences position the target compound more favorably within Lipinski's Rule of 5 criteria and suggest superior predicted aqueous solubility, making it a preferred choice for fragment-based screening libraries or aqueous assay formats where solubility limits are a concern [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 302.33 |
| Comparator Or Baseline | 339.4 (benzimidazole analog CAS 539806-62-7) |
| Quantified Difference | 36.07 g/mol lower |
| Conditions | Calculated from molecular formula C15H18N4O3 vs. C18H18N4O3 |
Why This Matters
Lower molecular weight and better Rule-of-5 compliance influence initial hit quality and solubility in high-throughput screening cascades.
- [1] SwissADME Predictions: tPSA and cLogP values for C15H18N4O3 vs. C18H18N4O3. Available at http://www.swissadme.ch. View Source
